molecular formula C11H11ClN2 B1271474 2-phenylpyridin-3-amine Hydrochloride CAS No. 219121-62-7

2-phenylpyridin-3-amine Hydrochloride

Cat. No. B1271474
M. Wt: 206.67 g/mol
InChI Key: WUUPIONDVKXCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylpyridin-3-amine hydrochloride is a compound of interest in the field of pharmaceutical and medicinal chemistry. While the provided abstracts do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds. For instance, the synthesis of phenyl 2-aminopyridine-3-sulfonates, which share a similar pyridine core structure, was achieved starting from phenyl cyanomethanesulfonate, indicating potential synthetic pathways that could be relevant for 2-phenylpyridin-3-amine hydrochloride .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that may provide insights into the synthesis of 2-phenylpyridin-3-amine hydrochloride. For example, the synthesis of optically pure cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides involved good yields and could inform the synthesis of chiral centers in similar compounds . Additionally, the synthesis of substituted phenyl 2-aminopyridine-3-sulfonates from phenyl cyanomethanesulfonate suggests a possible route for introducing the amine group into the pyridine ring .

Molecular Structure Analysis

X-ray diffraction analysis has been used to elucidate the structure of related compounds, such as the hydrochloride salt of a cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine . This technique could similarly be applied to determine the precise molecular structure of 2-phenylpyridin-3-amine hydrochloride, providing valuable information about its conformation and stereochemistry.

Chemical Reactions Analysis

The reactivity of related compounds, such as the N-acetoxy metabolite of 2-amino-5-phenylpyridine, has been studied in the context of nucleophilic substitution and acetylation reactions . These studies can shed light on the potential reactivity of 2-phenylpyridin-3-amine hydrochloride, particularly in forming adducts with biomolecules, which is crucial for understanding its pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, thermal analysis, FTIR spectroscopy, and Hirshfeld surface analysis were employed to study the co-crystals of 3-chloro-4-hydroxyphenylacetic acid with various co-formers . These methods could be applied to 2-phenylpyridin-3-amine hydrochloride to determine its stability, intermolecular interactions, and other physicochemical properties.

Scientific Research Applications

Chemical Synthesis and Catalysis

  • 2-phenylpyridin-3-amine hydrochloride derivatives are used in regioselective C-H bond amination using aminoiodanes and copper triflate, achieving yields up to 88% (Kantak, Marchetti, & DeBoef, 2015).
  • They are also involved in palladium(II)-catalyzed direct ortho arylation via C–H activation, showing good functional group compatibility and potential in synthetic applications (Chu, Huang, Hsu, Chen, & Wu, 2014).
  • Rhodium-catalyzed selective mono- and diamination of arenes using 2-phenylpyridine derivatives proceeds smoothly "on water," with water promoting C-H activation (Ali, Yao, Li, & Lu, 2016).

Crystal Structure Analysis

  • Studies on the crystal structure and Hirshfeld surface analysis of the hydrochloride salt of related compounds provide insights into molecular interactions and structural comparisons (Ullah & Stoeckli-Evans, 2021).
  • The formation of two polymorphs of N-phenylpyridin-4-amine, related to 2-phenylpyridin-3-amine, has been documented, providing insights into stability and molecular structures (Okuno & Umezono, 2014).

Photophysical and Electrochemical Studies

  • Cyclometalated 6-phenyl-2,2'-bipyridyl platinum(II) acetylide complexes, related to 2-phenylpyridin-3-amine, have been synthesized, exhibiting bright emissions and potential for oxidative- and reductive-quenching studies (Schneider et al., 2009).
  • Iridium and ruthenium complexes bonded to carbon surfaces via electrochemical oxidation of aromatic amines, including 2-phenylpyridine derivatives, have been characterized for functionalizing electrodes (Sandroni et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

2-phenylpyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2.ClH/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9;/h1-8H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUPIONDVKXCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376447
Record name 2-phenylpyridin-3-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenylpyridin-3-amine Hydrochloride

CAS RN

219121-62-7
Record name 2-phenylpyridin-3-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 219121-62-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of N-(2-phenyl-pyridin-3-yl)-acetamide hydrochloride (61.9 g, 24.9 mmol) in tetrahydrofuran (100 mL) was added concentrated hydrochloric acid (100 mL). The reaction mixture was heated to reflux overnight and concentrated to a low volume. Tetrahydrofuran was added (2000 mL) and the volume was reduced to about 1000 mL as, product started precipitating. The mixture was cooled to 0° C. and was granulated for two) hours. The solids were filtered to afford 2-phenyl-3-aminopyridine hydrochloride (46.2 g, 90%). M. p.=226-1227° C. 1H NMR (300 MHz, CDCl3) δ6.35 (bs, 3), 7.61-7.74 (m, 6), 7.82 (dd, 1, J=1.4, 8.6), 8.05 (dd, 1, J=1.5, 5.4). Analysis calculated for C11H11CIN2: C, 63.93; H, 5.36; N, 13.55. Found: C, 63.64; H, 5.20; N, 13.49.
Quantity
61.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.